BenchChemオンラインストアへようこそ!

3'-Demethylnobiletin

Atherosclerosis Lipid Metabolism Inflammation

Source high-purity 3'-Demethylnobiletin (≥98%) as a critical molecular probe for CD36-mediated signaling in atherosclerosis and colon carcinogenesis research. Its unique suppression of CD36 expression over other scavenger receptors, coupled with validated IC50 values in T-cell inflammation assays, ensures reproducible and specific experimental outcomes. This compound is essential for accurate SAR studies and cannot be substituted with generic polymethoxyflavones. Order from verified suppliers to guarantee research integrity.

Molecular Formula C20H20O8
Molecular Weight 388.4 g/mol
CAS No. 112448-39-2
Cat. No. B149850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Demethylnobiletin
CAS112448-39-2
Synonyms3'-demethylnobiletin
Molecular FormulaC20H20O8
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O
InChIInChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3
InChIKeyXFYYZBJXMSDKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Demethylnobiletin (CAS 112448-39-2): A Structurally Distinct Polymethoxyflavonoid Metabolite for Targeted Research Applications


3'-Demethylnobiletin (3'-DMN) is a naturally occurring polymethoxyflavonoid (PMF) found in citrus fruits, specifically identified as a metabolite of the abundant citrus flavone nobiletin [1]. Structurally, it is a mono-demethylated derivative of nobiletin, characterized by the presence of a hydroxyl group at the 3' position on the B-ring, which distinguishes it from other nobiletin metabolites like 4'-demethylnobiletin [2]. This specific structural modification confers distinct physicochemical and biological properties, including altered solubility and differential interactions with molecular targets involved in inflammation, atherosclerosis, and cancer cell proliferation, making it a critical tool for dissecting structure-activity relationships (SAR) within the PMF class [3].

Procurement Rationale: Why 3'-Demethylnobiletin Cannot Be Replaced by Nobiletin or Other In-Class PMF Analogs


Generic substitution within the polymethoxyflavone (PMF) class is scientifically unsound due to profound structure-dependent functional divergence. While nobiletin and its demethylated metabolites share a core flavone backbone, the specific position of the single hydroxyl group dictates their distinct biological activities, target selectivity, and metabolic fate [1]. For instance, 3'-demethylnobiletin exhibits a unique target engagement profile, potently suppressing CD36 expression—an effect not equally shared by its parent compound nobiletin or its isomer 4'-demethylnobiletin [2]. Furthermore, their relative abundance in vivo is markedly different, with 3'-demethylnobiletin identified as a minor urinary metabolite compared to the predominant 4'-demethylnobiletin, highlighting a differential metabolic stability and clearance that cannot be replicated by the parent compound or other isomers [3]. Therefore, experimental outcomes are intrinsically linked to the specific molecular entity, and substituting 3'-demethylnobiletin with a structurally related alternative will introduce uncontrolled variables, leading to irreproducible or misattributed results.

Quantitative Differentiation Guide: Evidence-Based Selection of 3'-Demethylnobiletin vs. Nobiletin and Other Demethylated Metabolites


Differential Suppression of Scavenger Receptor CD36 Expression Compared to Nobiletin

3'-Demethylnobiletin exhibits a unique and potent suppression of the scavenger receptor CD36 mRNA expression in TPA-stimulated THP-1 human monocytic cells, an effect not observed with the parent compound nobiletin under the same conditions. While 4'-demethylnobiletin and 3',4'-didemethylnobiletin also show suppressive effects, 3'-demethylnobiletin's activity profile is specific to CD36, indicating a distinct structure-activity relationship [1].

Atherosclerosis Lipid Metabolism Inflammation

Potent Inhibition of Key Inflammatory Cytokines with Quantified IC50 Values

3'-Demethylnobiletin demonstrates potent, dose-dependent suppression of multiple pro-inflammatory cytokines in activated human T lymphocytes, with quantified IC50 values. This activity profile is distinct and provides a clear quantitative basis for selection in immunological assays. Notably, this study used the compound referred to as 'demethylnobiletin,' which corresponds to the 3'-demethylated metabolite [1].

Immunology Inflammation Cytokine Storm

Identification as a Minor In Vivo Metabolite, Enabling Distinct Pharmacokinetic and Fate Studies

In contrast to the major urinary metabolite 4'-demethylnobiletin, 3'-demethylnobiletin is identified as a minor in vivo metabolite of nobiletin in mice. This differential metabolic fate is a critical differentiator, as it suggests distinct pathways for enzymatic demethylation and subsequent clearance or accumulation. The use of authentic 3'-demethylnobiletin standard is essential for accurate quantification and tracking of this specific metabolic branch [1].

Pharmacokinetics Drug Metabolism ADME

Superior or Divergent Bioactivity Relative to Nobiletin as a Class-Level Inference

A broader class-level analysis indicates that demethylated metabolites of nobiletin, including 3'-demethylnobiletin, often possess better or different physiological functions compared to the parent compound nobiletin. This is attributed to structural modifications, specifically the single hydroxyl group, which can drastically alter solubility and, consequently, bioavailability and target interaction [1]. Furthermore, 3'-demethylnobiletin has been specifically shown to exert chemopreventive effects on colon carcinogenesis, significantly inhibiting the growth of human colon cancer cells, inducing cell-cycle arrest and apoptosis, and modulating key signaling proteins [2].

Colon Cancer Chemoprevention Structure-Activity Relationship

High-Impact Application Scenarios for 3'-Demethylnobiletin Derived from Comparative Evidence


Targeted Atherosclerosis Research: Elucidating CD36-Specific Pathways

Utilize 3'-demethylnobiletin as a specific molecular probe to dissect CD36-mediated signaling in macrophage foam cell formation and atherosclerosis. Given its selective suppression of CD36 expression over other scavenger receptors (e.g., SR-A, LOX-1) compared to nobiletin and 4'-demethylnobiletin [1], it serves as an invaluable tool for delineating CD36's unique contribution to oxidized LDL uptake and subsequent inflammatory cascades in THP-1 and other relevant cell models.

Preclinical Inflammation and Immunopharmacology Studies

Employ 3'-demethylnobiletin as a potent, well-characterized inhibitor in in vitro models of T cell-mediated inflammation. Its validated IC50 values against a panel of key cytokines (IL-2: 1.63 μM, TNF-α: 0.66 μM, etc.) [2] provide a quantifiable and reproducible benchmark for studying immunosuppressive effects and for comparing the efficacy of novel anti-inflammatory agents in human lymphocyte proliferation and delayed-type hypersensitivity (DTH) reaction assays.

Colon Cancer Chemoprevention and Cell Cycle Regulation Studies

Incorporate 3'-demethylnobiletin into experimental pipelines focused on colon carcinogenesis. Its established ability to significantly inhibit the growth of human colon cancer cells, induce cell-cycle arrest, and promote apoptosis [3] makes it a key reference compound for investigating the chemopreventive mechanisms of citrus PMFs and for validating the role of specific demethylation patterns in anti-cancer activity, particularly in studies aiming to differentiate its effects from the parent compound nobiletin.

Pharmacokinetic and Metabolism (ADME) Studies of Nobiletin

Use 3'-demethylnobiletin as a certified analytical standard to accurately identify and quantify this specific, minor metabolic pathway in biological matrices. Since it is a distinct minor metabolite compared to the major 4'-demethylnobiletin [4], its inclusion is non-negotiable for comprehensive ADME studies, metabolic profiling, and for correlating the systemic exposure of this specific metabolite with the observed in vivo pharmacological effects of nobiletin or citrus PMF mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Demethylnobiletin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.